Ceritinib D7

Übersicht

Beschreibung

Ceritinib-d7 is a deuterium-labeled derivative of ceritinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Ceritinib is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The deuterium labeling in Ceritinib-d7 is used to study the pharmacokinetics and metabolic pathways of ceritinib, providing valuable insights into its behavior in biological systems .

Wirkmechanismus

- The compound’s primary target is ALK, also known as ALK tyrosine kinase receptor or CD246 . In normal physiology, ALK plays a crucial role in the development and function of nervous system tissue.

- Ceritinib inhibits autophosphorylation of ALK and proliferation of ALK-dependent cancer cells, overcoming resistance to crizotinib (a first-generation ALK inhibitor) caused by mutations in key “gatekeeper” residues of the enzyme .

Target of Action

Mode of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Ceritinib D7 plays a crucial role in inhibiting the activity of ALK, a receptor tyrosine kinase involved in the development and progression of certain cancers. By inhibiting ALK, this compound disrupts the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins such as STAT3. This inhibition leads to the suppression of ALK-dependent cancer cell proliferation . Additionally, this compound interacts with other kinases such as insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R), albeit with lower potency .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. In ALK-positive NSCLC cells, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways, including the RTK-ACK1-AR and AKT-mTOR pathways, leading to reduced cell growth and survival . Furthermore, this compound has been shown to inhibit glucose consumption in lung cancer cells, which is a biomarker for its efficacy .

Molecular Mechanism

At the molecular level, this compound functions as a tyrosine kinase inhibitor that selectively targets ALK. It binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition halts the proliferation of cancer cells and induces apoptosis . This compound also inhibits other kinases such as IGF-1R and InsR, contributing to its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with a half-life of approximately 41 hours . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of ALK activity and tumor growth . Resistance to this compound can develop over time due to mutations in the ALK gene .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects such as gastrointestinal toxicity, hepatotoxicity, and prolonged QT interval . The optimal dosage of this compound is crucial for balancing efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A. This enzyme mediates the oxidation of this compound, leading to the formation of various metabolites . The inhibition of CD39 by this compound also affects the metabolic pathways involving extracellular ATP and adenosine, which play roles in immune response and cancer progression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier, making it effective against brain metastases in ALK-positive NSCLC . This compound is also distributed to other tissues, where it interacts with transporters and binding proteins to exert its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ALK and other kinases. This compound’s localization is influenced by its binding to specific cellular compartments and organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its activity and function in inhibiting cancer cell proliferation and survival.

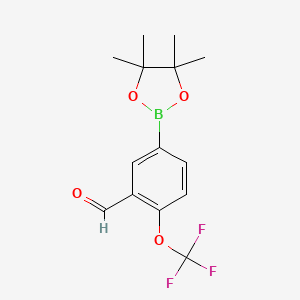

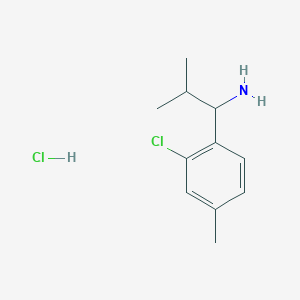

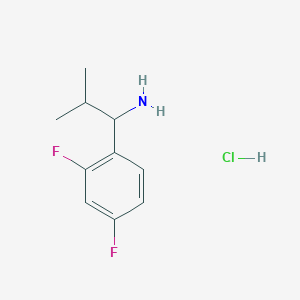

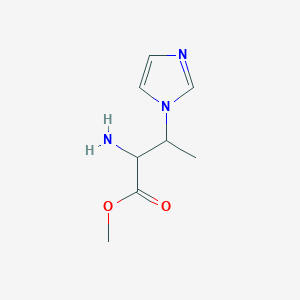

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ceritinib-d7 involves the incorporation of deuterium atoms into the ceritinib molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include:

Deuteration of Starting Materials: The starting materials are deuterated using deuterated solvents and reagents.

Coupling Reactions: The deuterated intermediates are then subjected to coupling reactions to form the final Ceritinib-d7 compound.

Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation

Industrial Production Methods: Industrial production of Ceritinib-d7 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale deuterated reagents.

Automated Synthesis: Automated synthesis equipment is used to carry out the coupling reactions efficiently.

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the purification of the final product to achieve the desired purity and isotopic labeling

Analyse Chemischer Reaktionen

Reaktionstypen: Ceritinib-d7 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ceritinib-d7 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Ceritinib-d7 in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen in Ceritinib-d7 durch andere Gruppen ersetzen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deuterierte Analoga mit veränderten funktionellen Gruppen produzieren kann .

Wissenschaftliche Forschungsanwendungen

Ceritinib-d7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmakokinetische Studien: Wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Ceritinib in biologischen Systemen zu untersuchen.

Analyse von Stoffwechselwegen: Hilft bei der Identifizierung und Charakterisierung der Stoffwechselwege von Ceritinib.

Studien zu Arzneimittel-Wechselwirkungen: Wird verwendet, um potenzielle Wechselwirkungen zwischen Ceritinib und anderen Medikamenten zu untersuchen.

Biologische Forschung: Wird in Studien zur Krebsbiologie eingesetzt, insbesondere um die Mechanismen der ALK-Hemmung zu verstehen.

Klinische Forschung: Wird in klinischen Studien verwendet, um die Wirksamkeit und Sicherheit von Ceritinib bei Patienten mit ALK-positivem NSCLC zu bewerten

5. Wirkmechanismus

Ceritinib-d7 übt, wie Ceritinib, seine Wirkung aus, indem es die Aktivität der Anaplastischen Lymphomkinase (ALK) hemmt. ALK ist eine Rezeptortyrosinkinase, die eine entscheidende Rolle bei der Entwicklung und Progression bestimmter Krebsarten spielt, darunter NSCLC. Die Hemmung von ALK durch Ceritinib-d7 führt zu:

Hemmung der ALK-Autophosphorylierung: Verhindert die Aktivierung von ALK und seinen nachgeschalteten Signalwegen.

Unterdrückung der Zellproliferation: Hemmt die Proliferation von ALK-positiven Krebszellen.

Induktion von Apoptose: Fördert den programmierten Zelltod in Krebszellen

Vergleich Mit ähnlichen Verbindungen

Ceritinib-d7 kann mit anderen ALK-Inhibitoren verglichen werden, darunter:

Crizotinib: Der ALK-Inhibitor der ersten Generation, weniger potent als Ceritinib.

Alectinib: Ein ALK-Inhibitor der zweiten Generation mit einem besseren Sicherheitsprofil.

Brigatinib: Ein weiterer ALK-Inhibitor der zweiten Generation mit Wirksamkeit gegen Crizotinib-resistente Tumoren.

Lorlatinib: Ein ALK-Inhibitor der dritten Generation mit hoher Potenz und Wirksamkeit gegen mehrere ALK-Mutationen .

Einzigartigkeit von Ceritinib-d7: Die Einzigartigkeit von Ceritinib-d7 liegt in seiner Deuteriummarkierung, die detaillierte pharmakokinetische und metabolische Studien ermöglicht. Dies macht es zu einem wertvollen Werkzeug sowohl in präklinischen als auch in klinischen Forschungsumgebungen .

Eigenschaften

IUPAC Name |

5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERWOWGGCGHDQE-WFBMWZOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

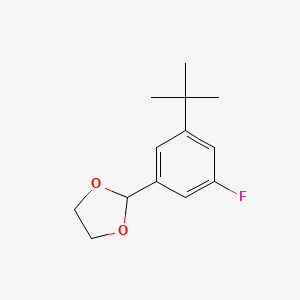

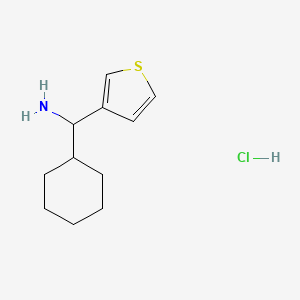

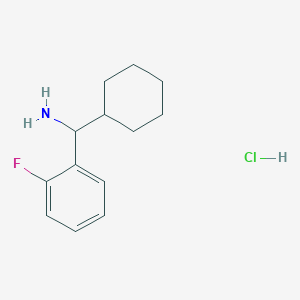

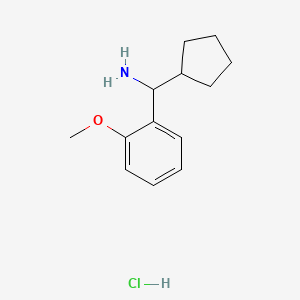

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.